molecular formula C10H13NO3 B8630346 2-isopropoxy-6-methylisonicotinic acid

2-isopropoxy-6-methylisonicotinic acid

Cat. No.: B8630346
M. Wt: 195.21 g/mol
InChI Key: YYALDEAFFFBOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropoxy-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an isopropoxy group and a methyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropoxy-6-methylisonicotinic acid can be achieved through several synthetic routes. One common method involves the esterification of 6-methyl-isonicotinic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-isopropoxy-6-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-isopropoxy-6-methylisonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-isopropoxy-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

    Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

2-isopropoxy-6-methylisonicotinic acid is unique due to the presence of both an isopropoxy group and a methyl group, which confer distinct chemical and physical properties. These modifications can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-6-propan-2-yloxypyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13)

InChI Key

YYALDEAFFFBOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Isopropoxy-6-methyl-isonicotinic acid is prepared starting from 2-chloro-6-methyl-isonicotinic acid in analogy to 2-ethoxy-6-methyl-isonicotinic acid using isopropanol as solvent; LC-MS: tR=0.70 min, [M+1]+=196.04.
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